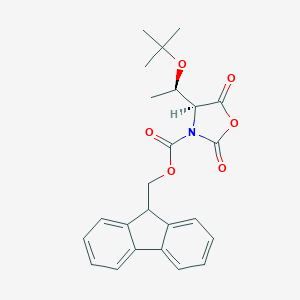

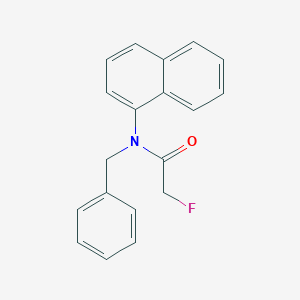

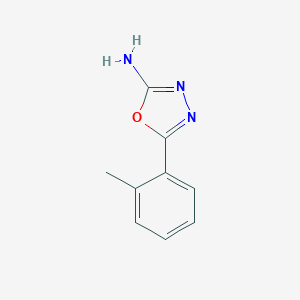

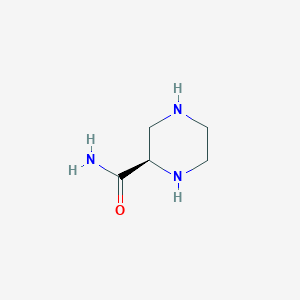

![molecular formula C11H8N2O2 B154828 [3,3'-Bipyridine]-5-carboxylic acid CAS No. 1970-81-6](/img/structure/B154828.png)

[3,3'-Bipyridine]-5-carboxylic acid

Overview

Description

Bipyridine compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . They are important in classifying synthesis methods and understanding their characteristics .

Synthesis Analysis

Bipyridine synthesis has seen advances over the last 30 years using metal complexes under both homogeneous and heterogeneous conditions . Strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods .

Molecular Structure Analysis

Bipyridine and related compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

Chemical Reactions Analysis

Bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of bipyridine compounds can vary widely depending on the specific compound and its structure . For example, they can exhibit different levels of solubility, electrical conductivity, and reactivity .

Scientific Research Applications

- Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances .

- They are used in the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .

- The synthesis methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst .

- Bipyridines are known as excellent ligands in coordination chemistry .

- They are used in various catalytic reactions, including Suzuki, Negishi, and Stille coupling .

- However, the strong coordination of the product with the metal center can decrease catalytic activity .

- The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .

Organic Synthesis

Catalysis

Supramolecular Structures

Biologically Active Molecules

- MOFs are crystalline materials whose diverse structures, large surface areas, and tunable pore sizes attract considerable attention .

- Bipyridine derivatives, including 4,4’-bipyridine, have been used to fabricate a variety of 3D pillared-layer MOF nanocrystals .

- These MOFs have shown potential in electrochemical energy storage, specifically in supercapacitors .

- Bipyridines have been studied for their solid form landscapes .

- The conformational analysis of bipyridines is crucial for understanding their solid-state properties .

Metal-Organic Frameworks (MOFs)

Solid Form Landscape

Functionalized Bipyridines

- Bipyridine derivatives have been used to optimize metal-organic framework nanocrystals for stable electrochemical cycling performance .

- The study used dual-ligand and hard-soft-acid-base strategies to fabricate a variety of 3D pillared-layer MOF nanocrystals .

- These MOFs showed excellent cycling performance and charge–discharge mechanism, consistent with the hard-soft-acid-base theory .

- The conformational analysis of bipyridines is crucial for understanding their solid-state properties .

- This has led to the computational generation of the anhydrate crystal energy landscapes .

Electrochemical Cycling Performance

Anhydrate Crystal Energy Landscapes

Functionalized Bipyridines in Organic Chemistry

Future Directions

The field of bipyridine synthesis and application is continually evolving, with new methods being developed to overcome challenges associated with traditional synthesis methods . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of these compounds .

properties

IUPAC Name |

5-pyridin-3-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYBZQYAJHFPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406239 | |

| Record name | [3,3'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3'-Bipyridine]-5-carboxylic acid | |

CAS RN |

1970-81-6 | |

| Record name | [3,3'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.